Ethyl 8-bromoquinoxaline-5-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 8-bromoquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-4-8(12)10-9(7)13-5-6-14-10/h3-6H,2H2,1H3 |
InChI Key |
KSFBRRXAADLDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Overview
Summary Table of the Common Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide or Br2 | Dichloromethane | 0 to 25 °C | 70-85 (typical) |
| Esterification | Ethyl chloroformate, triethylamine | Dichloromethane | 20-40 °C | 75-90 (typical) |
Note: Exact yields vary depending on reaction scale and purity of reagents.
Alternative Methods and Reagents
- Some reports suggest the use of potassium permanganate for oxidation steps in related quinoxaline syntheses, although this is less common for direct preparation of the ethyl ester.
- Sodium borohydride is sometimes employed for reduction in multi-step syntheses involving quinoxaline intermediates.
- Alkyl halides other than ethyl chloroformate may be used for esterification but are less documented for this specific compound.
Research Discoveries and Analytical Data
Mechanistic Insights
- The bromination step is highly regioselective due to the electronic nature of the quinoxaline ring, favoring substitution at the 8-position.
- The esterification proceeds via nucleophilic attack of the quinoxaline-5-carboxylate intermediate on ethyl chloroformate, facilitated by the base.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and ester formation.
- Mass spectrometry (MS) verifies the molecular weight (281.10 g/mol), consistent with the molecular formula C11H9BrN2O2.
- Chromatographic techniques such as Ultra Performance Liquid Chromatography (UPLC) are used to assess purity and reaction completion.
Summary Table: Key Data on this compound Preparation
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoquinoxaline-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoxaline derivative, while oxidation might produce a quinoxaline N-oxide .
Scientific Research Applications
Ethyl 8-bromoquinoxaline-5-carboxylate is a chemical compound belonging to the quinoxaline family. It features a bromine atom at the 8-position and an ethyl ester at the 5-position on the quinoxaline ring. With the molecular formula and a molecular weight of approximately 281.11 g/mol, this compound is recognized for its distinct structural characteristics that contribute to its chemical reactivity and biological activity.
Applications in Scientific Research
This compound is a versatile compound with applications spanning chemical research, pharmaceutical development, medicinal chemistry, biological studies, and material science.
Chemical Research: It serves as a building block in synthesizing complex quinoxaline derivatives. It can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Pharmaceutical Development: This compound has potential in pharmacological studies, showing potential as an enzyme inhibitor and receptor antagonist.
Medicinal Chemistry: this compound is utilized as a building block in the synthesis of pharmacologically active compounds, including antimicrobial and anticancer agents. Its mechanism of action involves interaction with biological targets like enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and quinoxaline ring are crucial for its binding affinity and specificity.
Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways. Studies on its interactions with biological targets have indicated potential efficacy in modulating enzymatic activity and receptor functions, suggesting therapeutic benefits for conditions like cancer or infectious diseases. It may effectively inhibit specific enzymes involved in metabolic pathways or signal transduction.
Material Science: This compound is used in developing organic semiconductors and fluorescent materials.
Comparable Compounds
This compound is unique because of its specific substitution pattern, which gives it distinct chemical and biological properties. The presence of a bromine atom and an ethyl ester group enhances its solubility and reactivity compared to other compounds. Some comparable compounds include:
- Quinoxaline: Lacks the ethyl ester and bromine substituents.
- 8-Bromoquinoxaline: Similar structure but without the ethyl ester group.
- Ethyl Quinoxaline-5-carboxylate: Lacks the bromine substituent.
Carboxylate-Binding Pocket Exploitation
Mechanism of Action
The mechanism of action of ethyl 8-bromoquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Halogenation Patterns
- This compound vs. Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate: The latter compound (CAS 1260650-59-6) incorporates three halogens (Br, Cl, F) across the quinoline scaffold, which likely enhances electrophilicity and alters binding interactions in biological systems compared to the monobrominated quinoxaline derivative . The additional halogens may improve metabolic stability but could also increase toxicity risks.
- This compound vs. 8-Bromoquinoline-5-carboxylic acid (CAS 204782-96-7): The quinoline derivative lacks the ethyl ester group, replacing it with a carboxylic acid.
Ester vs. Carboxylic Acid Functional Groups
- Ethyl 8-hydroxyquinoline-5-carboxylate (CAS 104293-76-7) features a hydroxyl group instead of bromine, which increases hydrogen-bonding capacity. This modification could enhance solubility in aqueous environments but reduce halogen-mediated interactions (e.g., van der Waals forces) in hydrophobic binding pockets .
Positional Isomerism
- Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7) demonstrates the impact of ester group positioning.
Q & A
Q. How can researchers address low yields in the bromination step of quinoxaline esters?
- Methodological Answer :
- Alternative Brominating Agents : Replace Br₂ with less hazardous N-bromosuccinimide (NBS).
- Microwave Assistance : Use microwave reactors to enhance reaction efficiency (e.g., 80°C, 30 min, 300 W).
- In Situ Monitoring : Track progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
